2-(benzo[d]thiazol-2-ylthio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
Description
The compound 2-(benzo[d]thiazol-2-ylthio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide (molecular formula: C₁₉H₁₇N₅OS₂, molecular weight: 395.5 g/mol) features a benzothiazole-thioether core linked to an acetamide group substituted with a pyridine-methyl moiety bearing a 1-methylpyrazole ring (SMILES: Cn1cc(-c2ncccc2CNC(=O)CSc2nc3ccccc3s2)cn1) . This hybrid structure integrates pharmacophores known for diverse biological activities:
- Benzothiazole: Associated with antimicrobial, anticancer, and anti-inflammatory properties.
- Pyrazole: A heterocycle prevalent in kinase inhibitors and anti-inflammatory agents.
- Pyridine: Enhances binding affinity to enzymatic targets via hydrogen bonding.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c1-24-11-14(10-22-24)18-13(5-4-8-20-18)9-21-17(25)12-26-19-23-15-6-2-3-7-16(15)27-19/h2-8,10-11H,9,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKCBGHJETXXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a crucial role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery.
Mode of Action
The compound interacts with its target, PTP1B, by binding in the catalytic and second aryl binding site. This binding inhibits the activity of PTP1B, leading to enhanced insulin and leptin signaling.
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are critical for the regulation of glucose homeostasis and energy balance. By enhancing these pathways, the compound can potentially improve insulin sensitivity and promote weight loss.
Result of Action
The compound exhibits good PTP1B inhibitory activity with an IC50 value of 11.17 μM. It also shows good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats. These results indicate that the compound can effectively enhance insulin and leptin signaling, thereby potentially improving glucose homeostasis and energy balance.
Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a novel synthetic molecule that incorporates a benzothiazole moiety, which has been recognized for its diverse biological activities. This article explores its biological activity, focusing on anti-tubercular properties, anticancer effects, and potential mechanisms of action based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a benzothiazole ring, a pyrazole group, and an acetamide functional group, which are known to contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, highlighting its potential in treating infectious diseases and cancer.
Anti-Tubercular Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anti-tubercular activity. In vitro evaluations have shown that compounds similar to This compound demonstrate effective inhibition against Mycobacterium tuberculosis.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 12a | 100 | 99 |
| 9a | 250 | 98 |
These results suggest that the compound may possess a comparable efficacy to existing anti-tubercular agents, making it a candidate for further development in tuberculosis treatment .
Anticancer Activity
The anticancer properties of benzothiazole derivatives have also been documented. For instance, structural modifications in similar compounds have led to enhanced cytotoxic effects against various cancer cell lines. The introduction of the pyrazole moiety is believed to play a crucial role in improving the antiproliferative activity.
In a study analyzing the structure-activity relationship (SAR), it was found that compounds with specific substitutions on the benzothiazole ring exhibited significant activity against cancer cell lines such as EC-109 and SK-N-SH.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| I-17 | EC-109 | 25 |
| I-26 | SK-N-SH | 15 |
This indicates that the compound could be further explored as a potential anticancer agent .
The mechanisms through which This compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which is common among benzothiazole derivatives.
- Molecular Docking Studies : Computational studies have shown promising binding affinities with target proteins associated with tuberculosis and cancer cell proliferation .
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
A notable case study involved the synthesis and evaluation of various benzothiazole derivatives for their anti-tubercular activity. The study highlighted that modifications in the substituents significantly influenced the potency against M. tuberculosis, with some derivatives achieving MIC values as low as 6.25 mg/mL .
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s pyridine-methyl-pyrazole substitution is unique compared to analogs with thienopyrimidine (e.g., ) or simple aryl groups (e.g., dichlorophenyl in ).
- The benzothiazole-thioether motif is conserved across multiple derivatives, suggesting shared mechanisms (e.g., sulfur-mediated redox interactions) .
Comparative Insights :
- The target compound’s pyridine-pyrazole unit may enhance solubility and blood-brain barrier penetration compared to bulkier thienopyrimidine derivatives .
- Anti-inflammatory potency of benzothiazole-thioethers (e.g., ) suggests the target compound could share similar efficacy, though empirical validation is needed.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling reactions between benzo[d]thiazole-2-thiol and functionalized pyridine intermediates. Key steps include:
- Nucleophilic substitution : Reacting 2-mercaptobenzothiazole with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
- Buchwald-Hartwig coupling : Introducing the pyrazole-pyridine moiety via palladium-catalyzed cross-coupling, using ligands like XPhos and bases such as Cs₂CO₃ .
Optimization strategies : - Vary solvents (e.g., DMF vs. THF) to improve yield.
- Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and reaction temperatures (80–120°C) .
Basic: Which spectroscopic techniques are critical for confirming structural integrity?
Answer:
- ¹H/¹³C NMR : Identify protons on the pyridine (δ 8.2–8.5 ppm), pyrazole (δ 7.5–8.0 ppm), and acetamide (δ 2.1–2.3 ppm for CH₃) moieties. Benzo[d]thiazole protons appear as a multiplet at δ 7.2–7.8 ppm .
- FT-IR : Confirm C=O stretch (1650–1680 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
Advanced: How can computational modeling predict biological activity or binding mechanisms?
Answer:
- Molecular docking (AutoDock/Vina) : Simulate interactions with target proteins (e.g., kinases) using the compound’s 3D structure. The benzo[d]thiazole ring may engage in π-π stacking, while the pyrazole group forms hydrogen bonds .
- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to predict reactive sites (e.g., sulfur atoms for covalent binding) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Comparative assays : Re-test the compound under standardized conditions (e.g., fixed cell lines, incubation time) to eliminate variability .
- SAR analysis : Modify substituents (e.g., replace methyl on pyrazole with CF₃) to isolate contributions of specific groups to activity .
- Meta-analysis : Correlate assay types (e.g., enzymatic vs. cell-based) with reported IC₅₀ values to identify methodological biases .
Advanced: How does crystallography inform stability and intermolecular interactions?
Answer:
Single-crystal X-ray diffraction reveals:
- Hydrogen-bonded dimers : N–H⋯O interactions between acetamide groups (R₂²(10) motif), enhancing thermal stability .
- Steric effects : Dihedral angles (e.g., 80.7° between benzo[d]thiazole and pyridine) reduce π-π stacking but improve solubility .
- Packing motifs : Offset stacking of aromatic rings minimizes electrostatic repulsion, stabilizing the crystal lattice .
Advanced: What SAR insights emerge from modifying the benzo[d]thiazole or pyrazole moieties?
Answer:
- Benzo[d]thiazole substitution : Replacing sulfur with oxygen decreases electrophilicity, reducing kinase inhibition but improving metabolic stability .
- Pyrazole methylation : The 1-methyl group prevents N-demethylation, enhancing in vivo half-life .
- Pyridine functionalization : Adding electron-withdrawing groups (e.g., Cl) at the 4-position increases affinity for ATP-binding pockets .
Advanced: How to design pharmacokinetic studies for this compound?
Answer:
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major CYP450 isoforms involved .
- Caco-2 permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction (fu > 5% is desirable) .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to isolate the product .
- Recrystallization : Dissolve in hot ethanol, then cool to 4°C for crystal formation (yield: 60–75%) .
- HPLC : Employ C18 columns (MeCN:H₂O + 0.1% TFA) to achieve >99% purity for biological testing .
Advanced: What challenges arise in scaling up synthesis, and how to address them?
Answer:
- Exothermic reactions : Use jacketed reactors with controlled cooling to prevent decomposition .
- Catalyst recycling : Immobilize Pd catalysts on mesoporous silica to reduce costs .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust feed rates .
Advanced: How to analyze degradation products or metabolic pathways?
Answer:
- LC-HRMS/MS : Use Q-TOF instruments to fragment ions and identify metabolites (e.g., hydroxylation at the pyridine ring) .
- Isotopic labeling : Synthesize ¹⁴C-labeled compound to trace excretion routes in animal models .
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to profile stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
